2,3,5,6-Tetrafluorophenyl hydroxyacetate
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Overview
Description
2,3,5,6-Tetrafluorophenyl hydroxyacetate is an organic compound characterized by the presence of four fluorine atoms attached to a phenyl ring and a hydroxyacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrafluorophenyl hydroxyacetate typically involves the reaction of 2,3,5,6-tetrafluorophenol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an ester linkage between the phenol and the chloroacetic acid. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of phase transfer catalysts can improve the efficiency of the reaction by facilitating the transfer of reactants between different phases .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrafluorophenyl hydroxyacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyacetate group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2,3,5,6-Tetrafluorophenyl hydroxyacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for labeling and detection purposes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrafluorophenyl hydroxyacetate involves its interaction with specific molecular targets. The hydroxyacetate group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and stability. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrafluorophenol: Similar structure but lacks the hydroxyacetate group.
2,3,5,6-Tetrafluorobenzoic acid: Contains a carboxylic acid group instead of a hydroxyacetate group.
2,3,5,6-Tetrafluorophenyl acetate: Similar structure but with an acetate group instead of a hydroxyacetate group.
Uniqueness
2,3,5,6-Tetrafluorophenyl hydroxyacetate is unique due to the presence of both the hydroxyacetate group and the tetrafluorophenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry .
Properties
CAS No. |
225512-38-9 |
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Molecular Formula |
C8H4F4O3 |
Molecular Weight |
224.11 g/mol |
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 2-hydroxyacetate |
InChI |
InChI=1S/C8H4F4O3/c9-3-1-4(10)7(12)8(6(3)11)15-5(14)2-13/h1,13H,2H2 |
InChI Key |
UGSGQPSBYNIENS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)OC(=O)CO)F)F |
Origin of Product |
United States |
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